Cas no 939-87-7 (Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel-)

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- structure
939-87-7 structure
Product Name:Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel-
CAS No:939-87-7
MF:C10H9ClO
MW:180.630861997604
CID:804537
PubChem ID:24848143
Update Time:2024-10-26

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Chemical and Physical Properties

Names and Identifiers

    • Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel-
    • (1R,2R)-2-phenylcyclopropane-1-carbonyl chloride
    • Trans-2-Phenyl-1-Cyclopropanecarbonyl Chloride
    • 2-phenylcyclopropanecarbonyl chloride
    • EINECS 213-365-8
    • trans-2-Phenylcyclopropane-1-carboxylic acid chloride
    • trans-2-Phenylcyclopropanecarbonyl chloride
    • trans-2-phenylcyclopropanecarboxylic acid chloride
    • Cyclopropanecarbonyl chloride, 2-phenyl-, trans- (8CI)
    • rel-(1R,2R)-2-Phenylcyclopropanecarbonyl chloride (ACI)
    • (±)-trans-2-Phenylcyclopropanecarboxylic acid chloride
    • NSC 80667
    • Cyclopropanecarbonyl chloride, 2-phenyl-, trans-
    • 37107-48-5
    • NSC80667
    • Cyclopropanecarbonyl chloride, 2-phenyl-, (1R,2R)-rel-
    • WLN: L3TJ AVG BR -E
    • trans-2-phenyl-1-cyclopropylcarbonyl chloride
    • trans-2-phenyl cyclopropan-1-carbonyl chloride
    • (+/-)-trans-2-phenylcyclopropanecarbonyl chloride
    • 2-Phenylcyclopropanecarbonyl chloride, trans-
    • trans-2-phenylcyclopropylcarbonyl chloride
    • Cyclopropanecarbonyl chloride, trans-
    • AKOS015913491
    • 2-Phenylcyclopropanecarbonyl chloride #
    • racemic trans-2-phenyl-cyclopropane carbonyl chloride
    • NSC-80667
    • trans-2-phenyl-cyclopropanecarbonyl chloride
    • trans-2-Phenyl-1-cyclopropanecarbonyl chloride, technical grade, 90%
    • trans-2-phenyl-cyclopropane carbonyl chloride
    • trans-2-Phenyl-1-cyclopropanecarbonylchloride
    • MFCD00001278
    • (1R,2R)-2-phenylcyclopropanecarbonyl chloride
    • DTXSID001246007
    • DB-008705
    • CYCLOPROPANECARBONYL CHLORIDE, 2-PHENYL-, (E)-
    • trans-2-phenylcyclopropane-1-carbonyl chloride
    • SCHEMBL452300
    • Cyclopropanecarbonyl chloride, (E)-
    • (1R,2R)-2-phenylcyclopropanecarbonylchloride
    • 939-87-7
    • MDL: MFCD00001278
    • Inchi: 1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1
    • InChI Key: SODZBMGDYKEZJG-DTWKUNHWSA-N
    • SMILES: C([C@@H]1C[C@H]1C1C=CC=CC=1)(=O)Cl

Computed Properties

  • Exact Mass: 180.03400
  • Monoisotopic Mass: 180.0341926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.163 g/mL at 25 °C(lit.)
  • Boiling Point: 108-110 °C/2 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.556(lit.)
  • PSA: 17.07000
  • LogP: 2.55550
  • Solubility: Not determined

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3265 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: S26; S36/37/39; S45
  • RTECS:GZ0900000
  • Hazardous Material Identification: C
  • HazardClass:8
  • PackingGroup:III
  • Packing Group:III
  • Risk Phrases:R34

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Pricemore >>

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Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Synthesis of asymmetric cyclopropyl acids and amines
Overberger, C. G.; Nishiyama, T., Journal of Polymer Science, 1981, 19(2), 311-30

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  3 h, reflux
Reference
Electrochemical Ring-Opening Dicarboxylation of Strained Carbon-Carbon Single Bonds with CO2: Facile Synthesis of Diacids and Derivatization into Polyesters
Liao, Li-Li; Wang, Zhe-Hao; Cao, Ke-Gong; Sun, Guo-Quan; Zhang, Wei; et al, Journal of the American Chemical Society, 2022, 144(5), 2062-2068

Production Method 3

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  2 h, reflux; reflux → rt
Reference
Ni-Al Bimetallic Catalyzed Enantioselective Cycloaddition of Cyclopropyl Carboxamide with Alkyne
Liu, Qi-Sheng; Wang, De-Yin; Yang, Zhi-Jun; Luan, Yu-Xin; Yang, Jin-Fei; et al, Journal of the American Chemical Society, 2017, 139(50), 18150-18153

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine ,  Ethyl chloroformate Solvents: Toluene ;  4 h, 0 °C
Reference
The synergistic effect of copper chromite spinel nanoparticles (CuCr2O4) and basic ionic liquid on the synthesis of cyclopropanecarboxylic acids
Ghasemi, Mohammad Hadi; Kowsari, Elaheh, Research on Chemical Intermediates, 2016, 42(12), 7963-7975

Production Method 5

Reaction Conditions
Reference
Preparation of amide compounds for treatment of central nervous system diseases and disorders
, United States, , ,

Production Method 6

Reaction Conditions
Reference
Synthesis of trans-2-phenylcyclopropylamine
, United States, , ,

Production Method 7

Reaction Conditions
Reference
Cyclopropanes and cyclobutanes. LXXI. Synthesis of 1-phenyl-2-vinylcyclopropanes using PO-olefination of acylcyclopropanes
Levina, R. Ya.; U Sein, Ii; Koz'min, A. S.; Lysenko, Zh. A.; Bolesov, I. G., Zhurnal Organicheskoi Khimii, 1977, 13(1), 63-9

Production Method 8

Reaction Conditions
Reference
Cyclopropanes and cyclobutanes. LXX. Stereoisomeric 1-phenyl-2-vinylcyclopropanes
Levina, R. Ya.; U Sein, Ii; Quang Dang Theu; Treshchova, E. G.; Surmina, L. S.; et al, Zhurnal Organicheskoi Khimii, 1977, 13(1), 60-3

Production Method 9

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
Preparation of β-phenylalkanamide derivatives useful for treatment of central nervous system diseases and disorders
, United States, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Toluene ;  reflux
Reference
Manganese-catalysed divergent silylation of alkenes
Dong, Jie; Yuan, Xiang-Ai ; Yan, Zhongfei; Mu, Liying; Ma, Junyang; et al, Nature Chemistry, 2021, 13(2), 182-190

Production Method 11

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 2.5 - 4 h, rt
Reference
Modular Tuning of Electrophilic Reactivity of Iridium Nitrenoids for the Intermolecular Selective α-Amidation of β-Keto Esters
Lee, Minhan; Jung, Hoimin ; Kim, Dongwook ; Park, Jung-Woo ; Chang, Sukbok, Journal of the American Chemical Society, 2020, 142(28), 11999-12004

Production Method 12

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  2 h, 60 °C
1.2 Reagents: Ammonia
Reference
Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof
, European Patent Organization, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt; 3 h, rt
Reference
Decarboxylative Borylation of mCPBA-Activated Aliphatic Acids
Wei, Dian; Liu, Tu-Ming; Zhou, Bo ; Han, Bing, Organic Letters, 2020, 22(1), 234-238

Production Method 14

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  1 - 5 h, rt
Reference
Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically Relevant Heterocycles
Sun, Alexandra C.; McClain, Edward J.; Beatty, Joel W.; Stephenson, Corey R. J., Organic Letters, 2018, 20(12), 3487-3490

Production Method 15

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
Preparation of novel β-phenylalkanamide compounds advantageous in the treatment of central nervous system diseases and disorders
, World Intellectual Property Organization, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  1 h, rt → reflux
Reference
Preparation of triazinoindole derivatives for use as cannabinoid-2-receptor agonists
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; overnight, rt
Reference
Preparation of amide compounds for treatment of central nervous system diseases and disorders
, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
Reference
Perhydroindan derivatives. 19. Opening of a cyclopropyl ketone that is part of an indanone system
House, Herbert O.; McDaniel, William C.; Sieloff, Ronald F.; Vanderveer, Don, Journal of Organic Chemistry, 1978, 43(22), 4316-23

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Raw materials

Cyclopropanecarbonylchloride, 2-phenyl-, (1R,2R)-rel- Preparation Products

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